Product packaging for 1-Ethyl-3-(2-morpholinoethyl)urea(Cat. No.:CAS No. 2582-11-8)

1-Ethyl-3-(2-morpholinoethyl)urea

Cat. No.: B11943515
CAS No.: 2582-11-8
M. Wt: 201.27 g/mol
InChI Key: NJVIMNFRRJVBKF-UHFFFAOYSA-N
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Description

1-Ethyl-3-(2-morpholinoethyl)urea (Molecular Formula: C9H19N3O2) is a synthetically prepared urea derivative of interest in medicinal chemistry and drug discovery research . Urea-based compounds are highly valued in chemical biology for their ability to serve as key scaffolds that can form multiple, stable hydrogen bonds with biological targets, facilitating specific interactions with proteins and enzymes . This capability makes urea derivatives particularly useful for researchers investigating enzyme inhibition, receptor antagonism, and the modulation of protein-protein interactions . The structure of this compound incorporates a morpholinoethyl moiety, a feature commonly explored in drug design to optimize physicochemical properties and pharmacokinetic profiles . Research into analogous urea-containing compounds has demonstrated their potential in various therapeutic areas, including as inhibitors of protein tyrosine kinases (PTKs) for anticancer research and as core structures in the development of anticonvulsant and anti-inflammatory agents . Furthermore, the morpholine ring is a common pharmacophore known to influence a compound's solubility and bioavailability, making this compound a valuable building block for the synthesis and evaluation of new bioactive molecules . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. Handle with appropriate precautions, as it may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19N3O2 B11943515 1-Ethyl-3-(2-morpholinoethyl)urea CAS No. 2582-11-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2582-11-8

Molecular Formula

C9H19N3O2

Molecular Weight

201.27 g/mol

IUPAC Name

1-ethyl-3-(2-morpholin-4-ylethyl)urea

InChI

InChI=1S/C9H19N3O2/c1-2-10-9(13)11-3-4-12-5-7-14-8-6-12/h2-8H2,1H3,(H2,10,11,13)

InChI Key

NJVIMNFRRJVBKF-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NCCN1CCOCC1

Origin of Product

United States

Chemical Reactivity and Derivatization Research of 1 Ethyl 3 2 Morpholinoethyl Urea Analogues

Electrophilic and Nucleophilic Reactions of Urea (B33335) Linkages in Related Compounds

The urea moiety, characterized by a carbonyl group flanked by two nitrogen atoms, exhibits both nucleophilic and electrophilic properties. The degree and nature of substitution on the nitrogen atoms significantly influence its reactivity. In asymmetrically 1,3-disubstituted ureas like 1-Ethyl-3-(2-morpholinoethyl)urea, the electronic effects of the ethyl and morpholinoethyl groups modulate the reactivity of the urea core.

Nucleophilic Reactions: The nitrogen atoms of the urea linkage can act as nucleophiles. However, their nucleophilicity is generally weak due to the delocalization of their lone pairs into the adjacent carbonyl group. nih.gov To enhance nucleophilicity for reactions like amination, a strong base such as sodium hydride is often required to deprotonate the urea and generate a more reactive urea anion. semanticscholar.org This anion can then participate in nucleophilic substitution reactions. semanticscholar.orgresearchgate.net For instance, N-aryl substituted ureas can undergo an exchange of the N-substituent when reacting with amines, proceeding through a second-order nucleophilic substitution at the urea carbonyl center. researchgate.net

Electrophilic Reactions: The carbonyl carbon of the urea is electrophilic and can be attacked by strong nucleophiles. This reactivity is central to the synthesis of many urea derivatives. The most traditional method for creating unsymmetrical ureas involves the reaction of an isocyanate with an amine. nih.govwikipedia.org This approach highlights the electrophilic nature of the isocyanate intermediate, which is readily attacked by the amine nucleophile. nih.gov

Furthermore, the urea functionality can be modified through reactions with other electrophiles. For example, ureas containing N-H bonds can be alkylated by aldehydes. wikipedia.org The reaction with phosphorus pentachloride is another example of an electrophilic attack on the urea molecule. acs.org

The table below summarizes common synthetic routes for 1,3-disubstituted ureas, which rely on the electrophilic and nucleophilic character of the urea precursors.

Reaction TypeReactantsProductKey Feature
Isocyanate Condensation Isocyanate (R-NCO) + Primary/Secondary Amine (R'-NH2)1,3-Disubstituted UreaVersatile method for unsymmetrical ureas. wikipedia.orgnih.govnih.govmdpi.com
Phosgene-based Synthesis Phosgene (B1210022) (COCl2) + Two different amines1,3-Disubstituted UreaInvolves a highly reactive isocyanate intermediate. nih.govwikipedia.org
Carbonyldiimidazole (CDI) Method 1,1'-Carbonyldiimidazole + Two different amines1,3-Disubstituted UreaA safer alternative to phosgene. nih.govnih.gov
Copper-Catalyzed Synthesis Aryl Isocyanides + O-Benzoyl HydroxylaminesUnsymmetrical UreasA modern method involving isocyanide insertion. mdpi.com

Reactions Involving the Morpholine (B109124) Ring System in Urea Derivatives

The morpholine ring is a common heterocycle in medicinal chemistry, valued for its favorable physicochemical properties. researchgate.net While generally stable, the morpholine moiety in urea derivatives can undergo specific reactions, primarily involving the nitrogen and oxygen heteroatoms.

N-Oxidation: The tertiary amine of the morpholine ring is susceptible to oxidation, forming a morpholine N-oxide. acs.org This transformation can be achieved using various oxidizing agents. N-oxides are often more polar and water-soluble than their parent amines. acs.org For example, N-methylmorpholine-N-oxide (NMO) is a well-known co-oxidant used in various transition metal-catalyzed oxidations. organic-chemistry.org The formation of N-oxides can be a significant metabolic pathway for morpholine-containing compounds in biological systems. acs.org

Ring Opening: While the morpholine ring is generally stable, under harsh conditions or through specific enzymatic processes, ring-opening reactions can occur. These reactions are less common in synthetic applications but are relevant in metabolic studies.

C-H Functionalization: Modern synthetic methods have enabled the direct functionalization of C-H bonds adjacent to the nitrogen atom in morpholine rings. Electrochemical oxidation, for instance, can be used for C-H amination of arenes with morpholine. mdpi.com These advanced techniques allow for the creation of complex derivatives that would be difficult to access through traditional methods. e3s-conferences.org

The table below details some key reactions of the morpholine ring.

Reaction TypeReagent/ConditionProduct FeatureSignificance
N-Oxidation Oxidizing agents (e.g., H2O2, peroxy acids)Morpholine N-oxideIncreases polarity; can be a metabolic product. acs.orgorganic-chemistry.org
Reductive Amination Ribonucleoside dialdehydes, AlkylaminesN-substituted morpholino nucleoside derivativesCreates complex morpholine structures from simple precursors. nih.gov
Electrochemical C-H/N-H Coupling Quinoline N-oxide, Cu(OAc)2 catalystC-N bond formation at the morpholine nitrogenIntroduces the morpholine moiety onto other aromatic systems. mdpi.comresearchgate.net

Functional Group Interconversions and Modifications for Research Probes

Derivatization of compounds like this compound is crucial for creating probes to study biological systems. These modifications involve converting existing functional groups into others that can serve as tags or labels.

Radiolabeling: A key modification for research probes is the introduction of a radioisotope, such as Carbon-11 (¹¹C) or Technetium-99m (⁹⁹mTc). nih.govmoravek.com For a urea-based compound, this could involve synthesizing a precursor and then introducing the radiolabel in the final step. For example, ¹¹C-methylation using [¹¹C]-iodomethane is a common strategy for labeling molecules for Positron Emission Tomography (PET) studies. google.com This allows for non-invasive imaging and tracking of the molecule in vivo. Research has focused on designing urea-based structures that can be efficiently radiolabeled, often for targeting specific proteins or cell types. nih.gov

Fluorophore and Biotin (B1667282) Conjugation: For in vitro assays and fluorescence microscopy, the molecule can be tagged with a fluorescent group (a fluorophore) or with biotin. This typically involves modifying one of the terminal groups (like the ethyl group or a position on the morpholine ring) to introduce a reactive handle, such as a carboxylic acid or an amine. This handle can then be coupled to an activated fluorophore or biotin molecule. These tagged probes are invaluable for studying drug-target interactions and cellular localization.

Linker Modification: In the context of developing targeted probes, such as those for prostate-specific membrane antigen (PSMA), the structure connecting the recognition motif (like a Glu-Urea-Lys pharmacophore) to a chelator for a radionuclide is critical. nih.gov The ethyl and morpholinoethyl groups in this compound can be considered simple linkers. Research in this area involves synthesizing analogues with different linker lengths and compositions to optimize the probe's binding affinity, pharmacokinetics, and imaging properties.

The table below outlines strategies for modifying urea analogues to create research probes.

Modification TypePurposeTypical MethodExample Isotope/Tag
Radiolabeling In vivo imaging (e.g., PET, SPECT)Introduction of a radionuclide via a precursor. moravek.comgoogle.com¹¹C, ¹⁸F, ⁹⁹mTc. nih.gov
Fluorescent Labeling In vitro imaging, fluorescence assaysCovalent attachment of a fluorophore.Fluorescein, Rhodamine
Biotinylation Affinity purification, detection assaysCovalent attachment of biotin.Biotin
Linker Modification Optimize pharmacokinetics and target bindingSynthesis of analogues with varied linker structures. nih.govPolyethylene glycol (PEG) chains, alkyl chains

Advanced Analytical Methodologies for the Structural Elucidation and Characterization of 1 Ethyl 3 2 Morpholinoethyl Urea in Research

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is a fundamental tool in the characterization of 1-Ethyl-3-(2-morpholinoethyl)urea, offering non-destructive analysis of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of this compound. While specific experimental spectra for this exact compound are not widely published, the expected chemical shifts can be predicted based on the analysis of its constituent parts and related urea (B33335) derivatives.

In a typical ¹H NMR spectrum, the protons of the ethyl group would be expected to show a characteristic triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group due to spin-spin coupling. The protons on the morpholine (B109124) ring and the adjacent ethylenediamine (B42938) bridge would exhibit distinct signals. Specifically, the methylene groups attached to the morpholine nitrogen would likely appear as triplets, as would the methylene groups adjacent to the ether oxygen within the morpholine ring. The NH protons of the urea moiety would appear as broad signals, with their chemical shifts being sensitive to solvent, concentration, and temperature.

The ¹³C NMR spectrum provides information on the number of unique carbon environments. The carbonyl carbon of the urea is highly diagnostic and would appear significantly downfield. The various methylene carbons of the ethyl and morpholinoethyl groups would have characteristic chemical shifts. For instance, the ¹³C NMR spectrum of the simple compound urea in water shows a single peak at 164.2 ppm. hmdb.cahmdb.ca In more complex ureas, such as 1,3-dicyclohexylurea, the urea carbonyl carbon appears at approximately 156.7 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Urea Carbonyl (C=O)-~158
Ethyl CH₂~3.1 (quartet)~35
Ethyl CH₃~1.1 (triplet)~15
Morpholinoethyl CH₂-N(urea)~3.3 (multiplet)~39
Morpholinoethyl CH₂-N(morpholine)~2.5 (triplet)~57
Morpholine CH₂-O~3.6 (triplet)~67
Morpholine CH₂-N~2.4 (triplet)~54
Urea NH protonsVariable (broad)-

Note: These are predicted values based on standard chemical shift increments and data from related compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for confirming the presence of key functional groups in this compound. The IR spectrum of a molecule reveals characteristic vibrations of its bonds when subjected to infrared radiation.

The most prominent feature in the IR spectrum of this compound would be the strong absorption band corresponding to the C=O stretching vibration of the urea group, typically found in the range of 1630-1680 cm⁻¹. The N-H stretching vibrations of the disubstituted urea would appear as a sharp band around 3300-3400 cm⁻¹. The presence of the morpholine ring would be confirmed by the C-O-C stretching vibration, which gives a strong, characteristic band around 1115 cm⁻¹. Additionally, C-H stretching vibrations from the alkyl chains would be observed in the 2850-2960 cm⁻¹ region. The IR spectrum of solid urea, for instance, shows prominent bands that can be used as a reference for the urea moiety. nist.govrsc.org

Table 2: Characteristic Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Urea)Stretch~3350
C-H (Alkyl)Stretch2850-2960
C=O (Urea)Stretch~1640
N-H (Urea)Bend~1570
C-O-C (Morpholine)Stretch~1115

Note: These are expected values based on typical functional group absorption regions. The exact peak positions can be influenced by the molecular environment and sample state.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC-MS, HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and confirm the elemental composition of this compound. In high-resolution mass spectrometry (HRMS), the molecule is ionized, and its mass-to-charge ratio (m/z) is measured with very high accuracy.

For this compound (C₉H₁₉N₃O₂), the predicted monoisotopic mass is 201.14772 Da. uni.lu In a typical experiment using electrospray ionization (ESI), the compound would be observed as its protonated molecular ion, [M+H]⁺. The predicted m/z for this ion is 202.15500. uni.lu Other common adducts that might be observed include the sodium adduct [M+Na]⁺. uni.lu Tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the molecular ion, providing further structural information. Common fragmentation patterns would include cleavage of the urea bonds and the morpholine ring.

Table 3: Predicted Mass Spectrometry Data for this compound

Adduct Predicted m/z
[M+H]⁺202.15500
[M+Na]⁺224.13694
[M]⁺201.14717

Source: PubChemLite. uni.lu These values are predicted and serve as a reference for experimental verification.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive evidence of molecular structure by mapping the electron density of a single crystal. This technique reveals precise bond lengths, bond angles, and the three-dimensional conformation of the molecule in the solid state.

While a crystal structure for this compound itself is not publicly available, studies on related co-crystals, such as urea:morpholine (1:1), offer valuable insights into the expected intermolecular interactions. rsc.orgnih.gov In such a structure, it is highly probable that the urea moiety would engage in extensive hydrogen bonding. The N-H groups of the urea act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. nih.gov The nitrogen atom of the morpholine ring can also act as a hydrogen bond acceptor. These interactions would likely lead to the formation of well-defined supramolecular architectures, such as chains or sheets, in the crystal lattice. The conformation of the morpholine ring is typically a stable chair form.

Table 4: Representative Crystallographic Parameters for a Urea-Morpholine Co-crystal

Parameter Value (for Urea:Morpholine 1:1)
Crystal SystemOrthorhombic
Space GroupP b c m
a (Å)4.5847
b (Å)19.1307
c (Å)8.9047
Z (molecules per unit cell)4

Preclinical Research Studies in Vitro and Non Human in Vivo Models Investigating Biological Roles of 1 Ethyl 3 2 Morpholinoethyl Urea Analogues

Investigations into Cellular Processes

Research into urea-based compounds has revealed their potential to influence fundamental cellular processes, most notably cell proliferation and viability. These investigations have been prominent in the context of anticancer drug discovery, where the aim is to identify agents that can selectively inhibit the growth of tumor cells.

Substituted urea (B33335) derivatives have been a focal point of such research. For instance, a series of N-phenyl,N′-cyclohexylphenoxy ureas were synthesized and evaluated for their ability to induce phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) and inhibit cell proliferation. nih.gov The findings from these studies demonstrated that specific substitutions on the phenoxy ring, particularly with lipophilic electron-withdrawing groups like trifluoromethyl (CF3) and trifluoromethoxy (OCF3), resulted in more potent analogues in both eIF2α phosphorylation and cell proliferation inhibition assays. nih.gov These results underscore the critical role of the urea scaffold in mediating biological responses that can impact cell growth and survival.

Furthermore, other research has explored the anticancer potential of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogues. In these studies, several compounds were screened against a panel of human cancer cell lines. mdpi.com Notably, 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea exhibited significant anticancer activity against a number of cell lines, including EKVX (non-small cell lung cancer), CAKI-1 (renal cancer), UACC-62 (melanoma), MCF7 (breast cancer), LOX IMVI (melanoma), and ACHN (renal cancer). mdpi.com This highlights the potential for this class of urea analogues to interfere with cancer cell proliferation.

The mechanism by which some urea analogues exert their antiproliferative effects has been linked to the disruption of microtubule dynamics. A series of N-phenyl-N'-(2-chloroethyl)urea derivatives, designed as analogues of combretastatin (B1194345) A-4, were shown to inhibit cell growth in various human tumor cell lines. nih.gov Flow cytometry analysis revealed that these compounds act as antimitotic agents, causing cell cycle arrest in the G2/M phase. nih.gov This suggests that these urea analogues interfere with the normal functioning of the mitotic spindle, a critical apparatus for cell division.

Interactive Table: Antiproliferative Activity of Selected Urea Analogues

Compound Class Specific Analogue Cancer Cell Line(s) Observed Effect Reference
N-phenyl,N′-cyclohexylphenoxy ureas Analogues with p-OCF3 and p-CF3 substitutions Not specified Potent induction of eIF2α phosphorylation and inhibition of cell proliferation nih.gov
1-(1,3-Dioxoisoindolin-2-yl)-3-aryl ureas 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea EKVX, CAKI-1, UACC-62, MCF7, LOX IMVI, ACHN Significant anticancer activity mdpi.com

Studies in Model Organisms for Mechanistic Insights into Biological Pathways

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for studying the effects of chemical compounds on biological pathways, including those related to cell death. The external development of zebrafish embryos and the transparency of their larvae allow for real-time imaging of cellular processes within a whole organism. nih.govfrontiersin.org

In the context of understanding cellular damage, the zebrafish lateral line, a sensory system composed of mechanosensory hair cells, is a particularly valuable tool. nih.gov These hair cells are structurally and functionally similar to the hair cells of the human inner ear, which are essential for hearing and balance. frontiersin.org The susceptibility of these cells to damage by certain drugs (ototoxicity) makes the zebrafish lateral line an effective system for screening compounds that may cause or prevent hair cell death. nih.gov

Studies have utilized this model to investigate the mechanisms of hair cell death induced by various agents, such as aminoglycoside antibiotics and the chemotherapy drug cisplatin (B142131). nih.govfrontiersin.org For example, research has shown that neomycin and cisplatin can induce rapid hair cell death in zebrafish larvae. nih.gov These studies provide mechanistic insights into the cellular pathways involved in ototoxicity, which often involve processes like mitochondrial dysfunction and the generation of reactive oxygen species. frontiersin.org While not directly investigating 1-ethyl-3-(2-morpholinoethyl)urea or its analogues, this research establishes a robust model system for probing the effects of novel compounds on a specific and vulnerable cell type. The insights gained from such models could be applied to understand the potential biological impact of various urea-based compounds on cellular health and viability in a whole-organism context.

Enzyme Inhibition Studies in Biological Systems

The urea functional group is a key structural motif in a variety of enzyme inhibitors. Research into urea and thiourea (B124793) analogues has demonstrated their potential to inhibit specific enzymes, with implications for various physiological and pathological processes.

One area of significant research has been the development of urease inhibitors. Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbon dioxide. In agriculture, the rapid breakdown of urea-based fertilizers by soil urease leads to nitrogen loss and environmental pollution. In medicine, the urease produced by the bacterium Helicobacter pylori is a key factor in the pathogenesis of gastritis and peptic ulcers.

A study detailing the synthesis of novel 1-(2-(4-isobutylphenyl)propanoyl)-3-arylthioureas identified potent inhibitors of jack bean urease. nih.gov Several of these thiourea analogues exhibited IC50 values in the nanomolar range, indicating high inhibitory potency. nih.gov Kinetic studies revealed that these compounds could act as competitive or mixed-type inhibitors, with some binding reversibly to the enzyme. nih.gov Computational docking studies further elucidated the potential binding interactions of these inhibitors with the active site of the urease enzyme. nih.gov

Beyond urease, the urea moiety is a critical component of many clinically approved kinase inhibitors used in cancer therapy. nih.gov Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many cancers. The development of sorafenib, a multi-kinase inhibitor, began with the screening of a compound library that identified a 3-thienyl urea as a lead compound with inhibitory activity against Raf-1 kinase. nih.gov This initial hit was then chemically modified to improve its potency and pharmacokinetic properties, ultimately leading to the development of sorafenib. This exemplifies how the urea scaffold can serve as a foundation for designing potent and specific enzyme inhibitors.

Interactive Table: Enzyme Inhibition by Urea and Thiourea Analogues

Compound Class Target Enzyme Key Findings Reference
1-(2-(4-isobutylphenyl)propanoyl)-3-arylthioureas Jack bean urease Nanomolar IC50 values; competitive and mixed-type inhibition nih.gov

Q & A

Q. What are the common synthetic routes for 1-Ethyl-3-(2-morpholinoethyl)urea?

The synthesis typically involves multi-step organic reactions. A standard approach includes:

  • Step 1 : Formation of the morpholinoethylamine intermediate via nucleophilic substitution or reductive amination.
  • Step 2 : Reaction with ethyl isocyanate to form the urea linkage.
  • Purification : Recrystallization or column chromatography to isolate the product. Key reaction conditions include controlled temperatures (e.g., 0–60°C), solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine. Coupling reagents like EDCI or DCC may enhance efficiency in forming the urea bond .

Q. How is the molecular structure of this compound characterized?

Structural confirmation employs:

  • Spectroscopy : NMR (¹H, ¹³C) to verify proton environments and carbon frameworks.
  • Mass Spectrometry (MS) : For molecular weight validation.
  • Infrared (IR) Spectroscopy : To identify urea carbonyl stretches (~1640–1680 cm⁻¹) and morpholine ring vibrations. Computational tools (e.g., Gaussian, Avogadro) model 3D conformations and electronic properties, aiding in predicting reactivity .

Q. What analytical techniques ensure purity and stability during synthesis?

  • HPLC : Monitors purity and detects byproducts.
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability.
  • X-ray Diffraction (XRD) : Optional for crystalline form analysis (if applicable). Stability studies under varying pH and temperature conditions are critical for handling and storage protocols .

Advanced Research Questions

Q. What are the potential biological targets and mechanisms of action for this compound?

While direct data on this compound is limited, structurally related urea derivatives exhibit:

  • Enzyme Inhibition : Targeting dihydrofolate reductase (DHFR) via urea-moiety interactions with active-site residues .
  • Receptor Modulation : Morpholinoethyl groups may engage G-protein-coupled receptors (GPCRs) or kinase domains.
  • Anticancer Activity : Disruption of cellular pathways (e.g., apoptosis induction) observed in analogues with similar substituents . Methodological Note: Validate mechanisms via enzymatic assays (e.g., fluorescence-based DHFR inhibition) and cell viability studies (MTT assay).

Q. How do reaction conditions (solvent, catalyst, temperature) influence synthesis yield and purity?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amine intermediates but may increase side reactions.
  • Catalysts : Triethylamine or DMAP improves urea bond formation efficiency by scavenging HCl in isocyanate reactions.
  • Temperature : Lower temperatures (0–25°C) minimize decomposition of sensitive intermediates. Systematic optimization via Design of Experiments (DoE) is recommended to balance yield (>70%) and purity (>95%) .

Q. Does the urea bond in this compound exhibit dynamic covalent properties under specific conditions?

Urea bonds are generally stable but can show reversibility in the presence of metal ions (e.g., Zn²⁺) or at elevated temperatures. For example:

  • Zn²⁺-Mediated Reversibility : Observed in 1,3-diethyl urea derivatives, leading to isocyanate intermediates and reformed urea products (validated via ¹H NMR at 90°C) . Experimental Design: Conduct variable-temperature NMR or FTIR to probe bond lability in DMSO or aqueous buffers.

Q. How can computational methods predict the compound’s interactions with biological targets?

  • Molecular Docking : Software like AutoDock Vina models binding affinities to DHFR or GPCRs.
  • Molecular Dynamics (MD) : Simulates ligand-receptor stability over time (e.g., 100 ns trajectories).
  • QSAR Modeling : Relates structural descriptors (e.g., logP, H-bond donors) to activity for lead optimization .

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